2,2'-Dithiodipropionic Acid
Overview
Description
2,2’-Dithiodipropionic Acid is an organic compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 g/mol . It is a white to almost white crystalline solid that is soluble in water and exhibits weak acidity under standard conditions . This compound is notable for its disulfide bond, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2,2’-Dithiodipropionic Acid (DTDPA) is a versatile compound with a variety of applications in chemical research and industry . It is primarily used as a dithio reagent in organic synthesis reactions, particularly in sulfurization and thiolation reactions . It can also serve as a cross-linking agent to enhance the performance of adhesives .
Mode of Action
The mode of action of DTDPA is largely dependent on its application. For instance, in the context of lithium-sulfur batteries, DTDPA acts as an efficient electrolyte additive . It interacts quickly with polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides to Li2S2 and Li2S . This lessens the shuttle effect of long-chain polysulfides towards the anode, improving the redox kinetics and the usage of active materials .
Biochemical Pathways
It’s worth noting that dtdpa’s interaction with polysulfides in lithium-sulfur batteries suggests a potential role in sulfur-related biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DTDPA is currently limited. Given its chemical properties, it is soluble in water and has low volatility
Result of Action
In the context of lithium-sulfur batteries, the action of DTDPA results in improved electrochemical performance . By interacting with polysulfides and facilitating their conversion, DTDPA enhances the capacity and stability of these batteries .
Action Environment
The action of DTDPA can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, it can decompose under high temperatures , which could affect its stability and efficacy in certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dithiodipropionic Acid is typically synthesized through the reaction of sulfur with malonic anhydride in an alkaline medium . The process involves the formation of sodium 2-thiopropionate, which is subsequently acidified to yield 2,2’-Dithiodipropionic Acid .
Industrial Production Methods: Industrial production of 2,2’-Dithiodipropionic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dithiodipropionic Acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
2,2’-Dithiodipropionic Acid has diverse applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Acts as a reducing agent in biochemical assays and protein studies.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the production of adhesives and coatings to improve durability and resistance.
Comparison with Similar Compounds
3,3’-Dithiodipropionic Acid: Similar structure but different positional isomer.
Thiodipropionic Acid: Contains a single sulfur atom instead of a disulfide bond.
Uniqueness: 2,2’-Dithiodipropionic Acid is unique due to its symmetrical disulfide bond, which imparts distinct redox properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise control over redox states and cross-linking capabilities .
Properties
IUPAC Name |
3-(2-carboxyethyldisulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLSOMLVSHPPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032998 | |
Record name | 3,3'-Dithiodipropionic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |
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Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |
Record name | Propanoic acid, 3,3'-dithiobis- | |
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Record name | 3,3'-Dithiodipropionic acid | |
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CAS No. |
1119-62-6, 4775-93-3 | |
Record name | 3,3′-Dithiodipropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |
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Record name | 3,3'-Dithiodipropionic acid | |
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Record name | beta'-Dithiodilactic acid | |
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Record name | 3,3'-Dithiodipropionic acid | |
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Record name | Propanoic acid, 3,3'-dithiobis- | |
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Record name | 3,3'-Dithiodipropionic acid | |
Source | EPA DSSTox | |
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Record name | 3,3'-dithiobispropionic acid | |
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Record name | 3,3'-DITHIODIPROPIONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2'-dithiodipropionic acid contribute to the removal of Hg(II) and Pb(II) from wastewater?
A1: The research paper [] explores the use of this compound as a building block in the synthesis of a coordination polymer. This polymer demonstrates a specific affinity for Hg(II) and Pb(II) ions present in wastewater. While the exact mechanism of interaction is not detailed in the abstract, it is likely that the sulfur atoms present in the this compound molecule act as binding sites for the heavy metal ions. This interaction leads to the capture and removal of these pollutants from the wastewater.
Q2: What are the potential advantages of using a coordination polymer synthesized with this compound for heavy metal removal compared to other methods?
A2: While the provided abstract doesn't offer a comparative analysis with other methods, it highlights the selective removal of Hg(II) and Pb(II) []. This selectivity is a significant advantage as it allows for targeted removal of these specific pollutants, potentially leading to:
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